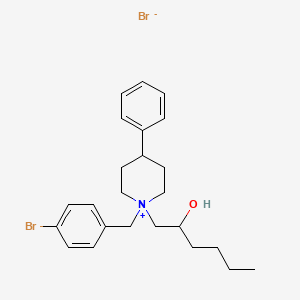

1-(4-Bromobenzyl)-1-(2-hydroxyhexyl)-4-phenylpiperidinium bromide

Description

1-(4-Bromobenzyl)-1-(2-hydroxyhexyl)-4-phenylpiperidinium bromide is a quaternary ammonium salt featuring a piperidine core substituted with a 4-bromobenzyl group, a 2-hydroxyhexyl chain, and a phenyl group. This compound is structurally distinct due to the combination of hydrophobic (4-bromobenzyl, phenyl) and hydrophilic (2-hydroxyhexyl) substituents, which may influence its solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

1-[1-[(4-bromophenyl)methyl]-4-phenylpiperidin-1-ium-1-yl]hexan-2-ol;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33BrNO.BrH/c1-2-3-9-24(27)19-26(18-20-10-12-23(25)13-11-20)16-14-22(15-17-26)21-7-5-4-6-8-21;/h4-8,10-13,22,24,27H,2-3,9,14-19H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZABCANVNIIGL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C[N+]1(CCC(CC1)C2=CC=CC=C2)CC3=CC=C(C=C3)Br)O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

1-(4-Bromobenzyl)-3-(4-chlorobenzyl)benzimidazolium chloride (Compound 1, )

- Structure : Contains a benzimidazolium core with dual bromo- and chlorobenzyl substituents.

- Synthesis : Prepared via refluxing 1-(4-bromobenzyl)benzimidazole with 4-chlorobenzyl chloride in DMF .

- Properties :

- Comparison : The absence of a hydroxyhexyl group in this compound reduces hydrophilicity compared to the target molecule.

1-(4-Bromobenzyl)-3-ethylbenzimidazolium iodide (Compound 4, )

- Structure : Ethyl-substituted benzimidazolium salt.

- Synthesis : Alkylation of 1-(4-bromobenzyl)benzimidazole with ethyl iodide.

- Properties :

- Comparison : Shorter alkyl chains (ethyl vs. hydroxyhexyl) may limit membrane permeability or solubility in polar solvents.

Piperidine Derivatives with Functionalized Side Chains

1-(4-Bromobenzyl)piperidine-4-carboxylic Acid Hydrochloride ()

- Structure : Piperidine with a bromobenzyl group and carboxylic acid functionality.

- Synthesis : Likely involves BOC-deprotection and subsequent acidification .

- Properties: Molecular Formula: C₁₃H₁₇BrClNO₂ Applications: Intermediate in drug discovery (e.g., enzyme inhibitors) .

- Comparison : The carboxylic acid group enhances ionic character but lacks the quaternary ammonium and hydroxyhexyl moieties of the target compound.

4-(2-((4-Bromobenzyl)oxy)phenyl)-1-(2-hydroxycyclohexyl)pyridin-2(1H)-one (Compound 8t, )

- Structure: Pyridinone core with bromobenzyloxy and hydroxycyclohexyl groups.

- Synthesis: Alkylation of a phenolic precursor with 4-bromobenzyl bromide .

- Properties :

- Comparison : The hydroxycyclohexyl group may confer stereochemical complexity absent in the target molecule’s linear hydroxyhexyl chain.

Anticholinesterase Activity ()

- Compound: (E)-1-(4-(2-((1-(4-bromobenzyl)piperidin-4-yl)amino)ethoxy)phenyl)-3-phenylprop-2-en-1-one.

- Comparison : The target compound’s quaternary ammonium structure may enhance blood-brain barrier penetration compared to tertiary amine analogs.

HDAC10 Inhibitors ()

- Compound: 1-(2-((4-Bromobenzyl)amino)ethyl)-N-hydroxypiperidine-4-carboxamide.

- Activity : Selective inhibition of histone deacetylase 10 (HDAC10), relevant in cancer therapy .

- Comparison : The hydroxyhexyl group in the target compound could modulate selectivity for HDAC isoforms.

Data Tables

Table 1: Physicochemical Properties of Selected Bromobenzyl Derivatives

Q & A

Q. How to design a kinetic study for the hydrolysis of the bromobenzyl group under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.